1-phenylpenta-1,4-dien-3-ol
Description
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Structure
3D Structure
Properties
CAS No. |
5208-89-9 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-phenylpenta-1,4-dien-3-ol |
InChI |
InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-9,11-12H,1H2 |
InChI Key |
YITIUMGRXQMJTQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
The Significance of Conjugated Diene Alcohol Frameworks in Synthetic Design
Conjugated dienes are hydrocarbon chains containing two double bonds separated by a single bond. This arrangement leads to the delocalization of pi electrons across the system, resulting in enhanced stability compared to non-conjugated dienes. libretexts.org The presence of an alcohol group within this framework, as seen in 1-phenylpenta-1,4-dien-3-ol (B13560832), introduces a site for a multitude of chemical reactions, further enhancing the synthetic utility of the molecule.
The conjugated diene moiety is a versatile building block in modern organic synthesis, participating in a wide range of transformations. nih.gov These include cycloaddition reactions, such as the Diels-Alder reaction, polymerization, and various coupling reactions. nih.govorgoreview.com The stability of conjugated dienes is attributed to resonance and the hybridization of the carbon atoms involved in the single bond between the two double bonds, which have more 's' character, making the bond stronger and shorter. libretexts.org
The combination of a conjugated diene with an alcohol functional group creates a bifunctional molecule with expanded synthetic potential. The alcohol can be oxidized to a ketone, undergo etherification, or be converted into a leaving group for substitution or elimination reactions. The interplay between the two functional groups can lead to complex and stereochemically defined products.
Historical Context and Evolution of Research on Penta 1,4 Dien 3 Ol Scaffolds
The parent scaffold, penta-1,4-dien-3-ol, also known as divinylcarbinol, has been a subject of chemical investigation for some time. nih.govnist.gov Its fundamental structure has been characterized, and its properties have been documented in various chemical databases. nih.govnist.gov
Research on the broader class of penta-1,4-dien-3-one derivatives, which are closely related to 1-phenylpenta-1,4-dien-3-ol (B13560832) through oxidation of the alcohol, has gained significant traction in recent years. These scaffolds, often derived from natural products like curcumin, exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. mdpi.compeerj.comnih.gov This has spurred interest in the synthesis and functionalization of the penta-1,4-dien-3-one core, with numerous studies exploring the introduction of various substituents to modulate its biological effects. mdpi.compeerj.comnih.gov The synthesis of 1,5-diaryl-1,4-pentadien-3-ones, for instance, is a well-established procedure involving the condensation of an aromatic aldehyde with acetone (B3395972). researchgate.net
Current Research Landscape and Academic Relevance of 1 Phenylpenta 1,4 Dien 3 Ol
Conventional Multistep Synthetic Routes
A common and well-established approach to this compound and its analogs involves a two-step sequence: the formation of a dienone via an aldol (B89426) condensation reaction, followed by the selective reduction of the ketone functionality.
Aldol Condensation Strategies Leading to Dienones and Subsequent Reduction
The Claisen-Schmidt condensation, a type of crossed aldol condensation, is frequently employed to synthesize the dienone precursors. wikipedia.orgtcichemicals.comorganic-chemistry.org This reaction involves the base-catalyzed condensation of an aromatic aldehyde lacking α-hydrogens with a ketone. wikipedia.org
The synthesis of 1,5-diphenylpenta-1,4-dien-3-one (B3434637), a close analog of the precursor to this compound, is a classic example of the Claisen-Schmidt reaction. tcichemicals.comscribd.com In this reaction, two equivalents of benzaldehyde (B42025) react with one equivalent of acetone (B3395972) in the presence of a base, such as sodium hydroxide (B78521), in an ethanol-water solvent system. tcichemicals.commnstate.edu The reaction proceeds through a β-hydroxy ketone intermediate which readily undergoes dehydration to form the conjugated dienone. mnstate.edu
The Claisen-Schmidt reaction is versatile, allowing for the use of various substituted benzaldehydes and ketones. The synthesis of benzalacetone derivatives has been achieved using substituted benzaldehydes, highlighting the broad scope of this methodology. researchgate.net For instance, the reaction of 4-methoxybenzaldehyde (B44291) with acetone proceeds under basic conditions to yield the corresponding mono-addition product, 4-(4'-methoxyphenyl)but-3-en-2-one. magritek.com
Optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired dienone. Key parameters that are often adjusted include the choice and concentration of the base, the solvent system, the reaction temperature, and the stoichiometry of the reactants. For example, in the synthesis of dibenzalacetone, using an excess of benzaldehyde helps to ensure the complete reaction of acetone and simplifies purification by minimizing the formation of the mono-substituted side product. mnstate.edu The use of solid sodium hydroxide as a catalyst in the absence of a solvent has also been reported to provide quantitative yields in some Claisen-Schmidt reactions. wikipedia.org
The following table summarizes the reactant scope and conditions for the synthesis of various dienones via Claisen-Schmidt condensation.
| Aldehyde | Ketone | Base | Solvent | Product | Yield (%) | Reference |
| Benzaldehyde | Acetone | NaOH | Ethanol/Water | 1,5-Diphenylpenta-1,4-dien-3-one | 90-94 | orgsyn.org |
| 4-Fluorobenzaldehyde | Acetone | NaOH | Ethanol | 1,5-Bis(4-fluorophenyl)-1,4-pentadien-3-one | - | researchgate.net |
| 4-Methoxybenzaldehyde | Acetone | KOH | Water | 4-(4'-Methoxyphenyl)but-3-en-2-one | - | magritek.com |
| Benzaldehyde | Acetone | NaOH | None | 1,5-Diphenylpenta-1,4-dien-3-one | Quantitative | wikipedia.org |
Note: A hyphen (-) indicates that the specific yield was not reported in the cited source.
The reduction of the precursor dienone to the target allylic alcohol requires a reagent that selectively reduces the carbonyl group without affecting the carbon-carbon double bonds. The Luche reduction, which employs a combination of sodium borohydride (B1222165) (NaBH₄) and a lanthanide salt, typically cerium(III) chloride (CeCl₃), is a highly effective method for the 1,2-reduction of α,β-unsaturated ketones. wikipedia.orgtcichemicals.com This method suppresses the competing 1,4-conjugate addition, leading to the desired allylic alcohol in high yield. wikipedia.orgtcichemicals.com
Grignard Reagent Additions to Dienals
An alternative and more direct approach to this compound involves the addition of a vinyl organometallic reagent, such as vinylmagnesium bromide, to an α,β-unsaturated aldehyde like cinnamaldehyde (B126680). orgsyn.org This method forms the carbon-carbon bond and the alcohol functionality in a single step.
Reactivity of Cinnamaldehyde and Related Precursors with Vinyl Organometallics
Cinnamaldehyde is a conjugated aldehyde, and its reaction with nucleophiles can occur at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). nih.gov Grignard reagents are generally considered "hard" nucleophiles and tend to favor 1,2-addition to α,β-unsaturated carbonyls. mnstate.edunih.gov This preference is due to the irreversible nature of the addition under kinetic control. mnstate.edunih.gov
The reaction of methylmagnesium bromide with cinnamaldehyde has been well-documented to proceed via 1,2-addition to form the corresponding secondary alcohol, trans-methylstyrylcarbinol. orgsyn.org By analogy, the reaction of vinylmagnesium bromide with cinnamaldehyde is expected to primarily yield the 1,2-addition product, this compound. The use of copper(I) salts can promote 1,4-conjugate addition of Grignard reagents, offering a method to control the regioselectivity of the reaction. orgsyn.org
Regioselectivity and Stereoselectivity in Organometallic Additions
The regioselectivity of the addition of vinylmagnesium bromide to cinnamaldehyde is a critical aspect of this synthetic route. The strong basicity and ionic character of the Grignard reagent favor a rapid, kinetically controlled attack at the electrophilic carbonyl carbon. mnstate.edunih.gov While quantitative data for the ratio of 1,2- to 1,4-addition for this specific reaction is not extensively reported, the general principles of Grignard chemistry strongly suggest a high preference for the formation of this compound. The regiochemistry of the addition of vinylmagnesium bromide to other heteroarylic ketones has been shown to be influenced by the electronic properties of the heterocyclic ring. rsc.org
The stereoselectivity of the Grignard addition to aldehydes can be influenced by the presence of chiral ligands. Enantioselective vinylation of aldehydes using a vinyl Grignard reagent has been achieved with the use of a chiral magnesium BINOLate catalyst, demonstrating the potential for asymmetric synthesis of dienols. nih.gov
The following table provides a summary of the expected outcomes for the Grignard addition to cinnamaldehyde.
| Grignard Reagent | Substrate | Expected Major Product | Addition Type | Reference |
| Vinylmagnesium bromide | Cinnamaldehyde | This compound | 1,2-Addition | orgsyn.org (by analogy) |
| Methylmagnesium bromide | Cinnamaldehyde | 1-Phenyl-1-buten-3-ol | 1,2-Addition | orgsyn.org |
Catalytic Approaches to this compound Synthesis
Catalytic methods offer efficient and selective routes to this compound and related dienols. Transition metals, in particular, play a pivotal role in mediating these transformations.
While direct palladium-catalyzed coupling-isomerization reactions of propargylic alcohols to yield this compound are not extensively documented in readily available literature, the principles of palladium catalysis suggest a plausible synthetic route. Such a reaction would likely involve the coupling of a propargylic alcohol with an aryl or vinyl partner, followed by an isomerization of the resulting enyne alcohol to the desired dienol. Palladium catalysts are well-known for their ability to catalyze both cross-coupling and isomerization reactions. For instance, palladium-catalyzed reactions of aryl halides with terminal alkynes (Sonogashira coupling) are fundamental in forming carbon-carbon bonds. Subsequent isomerization of the alkyne to a conjugated diene system could then be achieved, potentially with the same palladium catalyst or a different catalytic system.
Various transition metals have been employed in the synthesis of dienes and dienols. Ruthenium catalysts, for example, have been shown to be effective in the regioselective synthesis of dienol diesters from terminal diynes and carboxylic acids. rsc.orgrsc.org Furthermore, ruthenium-catalyzed hydrative cyclization of diynes can produce substituted 1,3-diene synthons. nih.gov These methods highlight the potential of ruthenium in constructing the diene framework necessary for this compound.
Rhodium catalysts have also been utilized in reactions that could be adapted for dienol synthesis. For instance, rhodium-catalyzed redox allylation of ketones with allyl acetate (B1210297) generates tertiary homoallylic alcohols. nih.gov This type of transformation, if applied to an appropriate α,β-unsaturated ketone precursor, could potentially lead to the formation of a dienol structure.
Advanced Synthetic Techniques
Modern synthetic methodologies, such as microwave-assisted synthesis and flow chemistry, offer significant advantages in terms of reaction speed, efficiency, and scalability for the production of this compound and its precursors.
The synthesis of 1,5-diphenylpenta-1,4-dien-3-one, a key precursor to this compound, can be efficiently achieved through microwave-assisted Claisen-Schmidt condensation. This method involves the reaction of benzaldehyde and acetone, often in the presence of a base like sodium hydroxide. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. jocpr.comijsrst.com
The following table summarizes the synthesis of various dibenzalacetone derivatives using microwave assistance:
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one | 99 |
| 2 | 4-Methoxybenzaldehyde | (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one | 88 |
| 3 | 4-Chlorobenzaldehyde | (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one | 92 |
| Data sourced from Tutuk Budiati et al., J. Chem. Pharm. Res., 2019, 11(9):11-16. jocpr.com |
The subsequent reduction of the dienone precursor, for example with sodium borohydride, would yield the target dienol, this compound.
Flow chemistry offers a powerful platform for the synthesis of chemical compounds with advantages in safety, scalability, and process control. youtube.comyoutube.com While specific applications for the direct production of this compound are not widely reported, the synthesis of its precursors, such as dienones, is amenable to flow processes. Continuous flow reactors can be used for the Claisen-Schmidt condensation, allowing for precise control of reaction parameters like temperature, pressure, and residence time, which can lead to improved yields and purity. The on-demand generation of intermediates and the ability to perform multi-step syntheses in a continuous fashion make flow chemistry an attractive approach for the efficient production of dienols and their derivatives. nih.gov For instance, the oxidative flow electrosynthesis of bioactive spiroepoxy-dienones is being explored, highlighting the potential of flow chemistry in synthesizing complex dienone structures. anr.fr
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound allows for the tuning of its chemical and physical properties. Various synthetic strategies have been developed to access these analogues.
An improved enantioselective synthesis of a salicylated divinylcarbinol derivative has been achieved, which serves as a key intermediate for natural salicylic (B10762653) macrolides. elsevierpure.com This synthesis involves Sharpless asymmetric epoxidation to introduce chirality.
Furthermore, epoxyglycidyl substituted divinyl ethers have been synthesized from epichlorohydrin. nih.govresearchgate.net These compounds contain both nucleophilic and electrophilic sites, making them versatile building blocks for further transformations.
The synthesis of 1,5-diphenylpenta-1,4-dien-3-one compounds with various substituents on the phenyl rings has also been extensively studied. These dienones can be readily converted to the corresponding dienols. A general method involves the condensation of a 4-phenylbut-3-en-2-one compound with a second benzaldehyde derivative. google.com
The following table shows examples of substituted 1,5-diphenylpenta-1,4-dien-3-ones that can serve as precursors to substituted this compound derivatives:
| R¹ | R² | Product |
| H | H | 1,5-diphenylpenta-1,4-dien-3-one |
| 4-OCH₃ | 4-OCH₃ | 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one |
| 4-Cl | 4-Cl | 1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one |
| 4-NO₂ | 4-NO₂ | 1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one |
| Based on synthetic procedures for substituted dienones. ijsrst.combas.bg |
Introduction of Aromatic Ring Substituents
The primary method for introducing substituents onto the aromatic ring of this compound analogues is through the use of appropriately substituted benzaldehydes in the initial Claisen-Schmidt condensation. This base-catalyzed reaction between a substituted benzaldehyde and a ketone, such as benzalacetone, allows for the regioselective incorporation of a wide array of functional groups onto the phenyl moiety. bas.bg
The general synthetic protocol involves the dropwise addition of a sodium hydroxide solution to a stirred mixture of a substituted benzaldehyde and benzalacetone. bas.bg The reaction is typically carried out at room temperature and can take several hours. bas.bg The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified, and the product is extracted. bas.bg This method has been successfully employed to synthesize a variety of 1,5-diaryl-1,4-pentadien-3-ones with substituents such as chloro, methoxy, trimethoxy, hydroxy, and methyl groups on the phenyl ring. bas.bg
For instance, the reaction of various substituted benzaldehydes with benzalacetone has yielded a series of 1,5-diphenylpenta-1,4-dien-3-ones with different substitution patterns on one of the aromatic rings. bas.bg The subsequent reduction of these dienones provides the target this compound analogues. Common reducing agents for this transformation include sodium borohydride and lithium aluminum hydride, which selectively reduce the ketone to a secondary alcohol without affecting the carbon-carbon double bonds of the diene system. smolecule.com
A study on the synthesis of dinitroaryl-1,4-pentadien-3-ones utilized a Claisen-Schmidt condensation between a nitrobenzaldehyde and acetone. The subsequent reduction of the dinitro compound to a diamine was achieved using stannous chloride in hydrochloric acid, showcasing a method for introducing amino groups. smolecule.com
The following table summarizes the synthesis of various substituted 1,5-diphenylpenta-1,4-dien-3-ones, which are direct precursors to the corresponding this compound analogues.
| Substituted Benzaldehyde | Resulting 1,5-Diphenylpenta-1,4-dien-3-one Analogue | Reference |
| 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)-5-phenylpenta-1,4-dien-3-one | bas.bg |
| 4-Methoxybenzaldehyde | 1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one | bas.bg |
| 3,4,5-Trimethoxybenzaldehyde | 1-(3,4,5-trimethoxyphenyl)-5-phenylpenta-1,4-dien-3-one | bas.bg |
| 4-Hydroxybenzaldehyde | 1-(4-hydroxyphenyl)-5-phenylpenta-1,4-dien-3-one | bas.bg |
| 4-Methylbenzaldehyde | 1-(4-methylphenyl)-5-phenylpenta-1,4-dien-3-one | bas.bg |
| o-Chlorobenzaldehyde | 1,5-di-(o-chlorophenyl)-1,4-pentadien-3-one | researchgate.net |
| o-Methoxybenzaldehyde | 1,5-di-(o-methoxyphenyl)-1,4-pentadien-3-one | researchgate.net |
| m-Hydroxybenzaldehyde | 1,5-di-(m-hydroxyphenyl)-1,4-pentadien-3-one | researchgate.net |
| o-Nitrobenzaldehyde | 1,5-di-(o-nitrophenyl)-1,4-pentadien-3-one | researchgate.net |
| p-Nitrobenzaldehyde | 1,5-di-(p-nitrophenyl)-1,4-pentadien-3-one | researchgate.net |
Modification of the Pentadiene Backbone
Alterations to the five-carbon chain of this compound can be achieved through several synthetic strategies, leading to a diverse range of analogues with unique properties. These modifications can involve the introduction of alkyl or aryl groups at various positions, or the incorporation of heterocyclic moieties.
One approach involves the use of a modified ketone in the initial Claisen-Schmidt condensation. For example, the synthesis of 1,4-pentadien-3-ol (B123337), 3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- involves a multi-step synthesis that could utilize Grignard reactions, aldol condensations, or Wittig reactions to construct the complex backbone before the final reduction to the alcohol. ontosight.ai This demonstrates the possibility of having significant steric bulk and cyclic structures as part of the pentadiene framework.
Another strategy for backbone modification is the introduction of heteroatoms. A series of novel 1,4-pentadien-3-one (B1670793) derivatives containing triazine scaffolds have been synthesized. peerj.com This was achieved by reacting a triazine-containing intermediate with appropriate reagents to form the pentadienone structure, which can then be reduced to the corresponding alcohol. The synthesis involved purifying the target compounds by silica-gel column chromatography. peerj.com
Furthermore, the synthesis of phosphorylated penta-1,4-dien-3-one derivatives has been reported. orientjchem.org This modification introduces a phosphorus-containing group to the pentadiene backbone, significantly altering the electronic and steric properties of the molecule.
The following table provides examples of modifications to the pentadiene backbone of this compound analogues.
| Modification | Synthetic Approach | Resulting Analogue Structure | Reference |
| Methyl and Cyclohexenyl Substitution | Multi-step synthesis involving Grignard, aldol, or Wittig reactions | 1,4-Pentadien-3-ol, 3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | ontosight.ai |
| Triazine Incorporation | Reaction of a triazine-containing intermediate to form the pentadienone | 1,4-Pentadien-3-one derivatives containing triazine scaffolds | peerj.com |
| Phosphorylation | Introduction of a phosphate (B84403) group onto the pentadienone precursor | Phosphorylated penta-1,4-dien-3-one derivatives | orientjchem.org |
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions of this compound derivatives are powerful methods for the construction of cyclic and polycyclic frameworks. A prominent example is the Nazarov cyclization, which involves the 4π-electrocyclic ring closure of a pentadienyl cation.
Lewis Acid-Catalyzed Nazarov Cyclization to Cyclopenta[b]indoles and Spiro[indene-1,4'-quinolines]
A significant application of the Nazarov cyclization involving this compound derivatives is the synthesis of cyclopenta[b]indoles and spiro[indene-1,4'-quinolines]. nih.gov This transformation proceeds via an intramolecular interrupted Nazarov cyclization, where a strategically placed nucleophile on the aryl substituent traps the cationic intermediate generated during the cyclization. nih.gov
The general mechanism commences with the Lewis acid-mediated generation of a pentadienyl cation from the 1,4-pentadien-3-ol precursor. This cation then undergoes a 4π-conrotatory electrocyclization to form a cyclopentenyl cation. wikipedia.org In the case of substrates bearing an N-substituted 2-aminophenyl group at the 3-position, the pendant amino group acts as an intramolecular nucleophile, trapping the allylic cation. nih.gov This sequence of Nazarov cyclization followed by nucleophilic amination and subsequent isomerization or other tandem processes leads to the formation of the cyclopenta[b]indole (B15071945) or spiro[indene-1,4'-quinoline] scaffolds. nih.gov
The choice of Lewis acid catalyst is crucial for the efficiency and outcome of the Nazarov cyclization of this compound derivatives. A variety of Lewis acids have been explored, with iron(III) bromide (FeBr₃) emerging as a particularly effective and environmentally benign catalyst for this transformation. nih.gov
The efficiency of different catalyst systems has been evaluated, demonstrating that both the nature of the Lewis acid and the reaction conditions play a significant role. For the model substrate (E)-3-(2-tosylamidophenyl)-1-phenylpenta-1,4-dien-3-ol, FeBr₃ provided the desired cyclopenta[b]indole product in good yield. nih.gov Other Lewis acids like scandium triflate (Sc(OTf)₃) have also been utilized in catalytic asymmetric Nazarov reactions of related substrates, highlighting the potential for enantioselective transformations. organic-chemistry.org The development of cooperative catalysis systems, for instance using a combination of a Lewis acid like ZnCl₂ and a chiral Brønsted acid, has also been reported to control the stereochemistry of Nazarov cyclization products. rsc.org
| Catalyst | Substrate | Product(s) | Yield (%) | Reference |
| FeBr₃ (30 mol%) | (E)-3-(2-tosylamidophenyl)-1-phenylpenta-1,4-dien-3-ol | 2-phenyl-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole | 75 | nih.gov |
| FeBr₃ | (E)-3-(2-tosylaminophenyl)-1-methyl-1-phenylpenta-1,4-dien-3-ol | cyclopenta[b]indole and spiro[indene-1,4'-quinoline] | 34 (indole), 24 (spiro) | nih.gov |
| Sc(OTf)₃-pybox | 2-alkoxy-1,4-pentadien-3-ones | Chiral cyclopentenones | High yields, 72-97% ee | organic-chemistry.org |
| ZnCl₂ / Chiral Spiro Phosphoric Acid | Indole (B1671886) enones | Enantioenriched cyclopenta[b]indoles | - | rsc.org |
The Lewis acid-catalyzed Nazarov cyclization for the synthesis of cyclopenta[b]indoles exhibits a broad substrate scope and good functional group tolerance. The reaction is compatible with a range of substituents on both the 2-aminophenyl ring and the 1-phenylvinyl moiety of the 1,4-pentadien-3-ol backbone. nih.gov
Substrates with either electron-donating or electron-withdrawing groups on the 2-aminophenyl ring have been shown to be suitable for this transformation, affording the corresponding cyclopenta[b]indole products in good yields. nih.gov Similarly, the phenyl group of the this compound can tolerate various substituents, including methyl, methoxy, fluoro, chloro, and bromo groups, without significantly impacting the reaction outcome. nih.gov The reaction has also been successfully extended to substrates bearing a 1-naphthyl group in place of the phenyl group. nih.gov This demonstrates the robustness of the methodology and its applicability to the synthesis of a diverse library of cyclopenta[b]indole derivatives.
| Substituent on 2-Aminophenyl Ring | Substituent on 1-Phenylvinyl Moiety | Product Type | Yield Range (%) | Reference |
| H, Me, MeO, F, Cl, Br | H | Cyclopenta[b]indole | 59-81 | nih.gov |
| H | 4-Me, 4-MeO, 4-F, 4-Cl, 4-Br, 3-Cl, 2-Cl | Cyclopenta[b]indole | Good | nih.gov |
| H | 1-Naphthyl instead of Phenyl | Cyclopenta[b]indole | 63 | nih.gov |
The regioselectivity of the Nazarov cyclization is a critical aspect, particularly when the pentadienyl cation intermediate has the potential to undergo different reaction pathways. In the context of this compound derivatives, the regiochemical outcome can be directed towards the formation of either cyclopenta[b]indoles or spiro[indene-1,4'-quinolines]. nih.gov
The formation of cyclopenta[b]indoles is the result of the intramolecular trapping of the allylic cation by the appended aniline (B41778) nucleophile. nih.gov However, under certain conditions and with specific substitution patterns, a competing pathway involving cyclization onto the phenyl ring of the 1-phenylvinyl group can occur, leading to the formation of spiro[indene-1,4'-quinolines]. nih.gov For instance, with (E)-3-(2-tosylaminophenyl)-1-methyl-1-phenylpenta-1,4-dien-3-ol, a mixture of the cyclopenta[b]indole and the spiro[indene-1,4'-quinoline] was obtained. nih.gov The formation of the spirocyclic product is proposed to proceed through a Nazarov cyclization on the benzene (B151609) ring, followed by an iron(III) bromide-catalyzed intramolecular hydroamination. nih.gov The regioselectivity can also be influenced by steric factors. For example, a tetrasubstituted 1,4-pentadien-3-ol derivative yielded a single product, with the regioselectivity attributed to steric bias. nih.gov
Intermolecular Coupling and Addition Reactions
Beyond intramolecular cyclizations, this compound and related structures can participate in intermolecular reactions, forming new carbon-heteroatom or carbon-carbon bonds.
Palladium-Catalyzed Regioselective Allylic Amination
Palladium-catalyzed allylic amination represents a powerful tool for the formation of C-N bonds. While specific studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of palladium-catalyzed allylic amination of similar dienol systems and vinyl-substituted cyclic compounds are well-established and can be extrapolated. nih.govrsc.org This reaction typically involves the reaction of an allylic substrate with a nitrogen nucleophile in the presence of a palladium catalyst. The regioselectivity of the amination, i.e., whether the nucleophile adds to the more or less substituted end of the allylic system, is a key challenge and can often be controlled by the choice of ligands, catalyst system, and reaction conditions. nih.gov In the context of a dienol like this compound, there are two potential allylic systems that could react, adding another layer of complexity to achieving high regioselectivity. Research on related systems, such as the chain-growth allylic amination polymerization of vinyl aziridines, demonstrates that high regioselectivity can be achieved through careful ligand design, leading to linear polymer microstructures. nih.gov
Atom-Economic Coupling Reactions
Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of all materials used in a chemical process into the final product. Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, are prime examples of atom-economic transformations that can be applied to allylic alcohols like this compound. wikipedia.orgorganic-chemistry.org
The Tsuji-Trost reaction involves the palladium-catalyzed substitution of an allylic leaving group. wikipedia.org In the case of this compound, the hydroxyl group can be converted into a better leaving group, such as an acetate, to facilitate the reaction. The palladium catalyst coordinates to the diene system, leading to the formation of a π-allylpalladium complex. wikipedia.orgorganic-chemistry.org This complex can then be attacked by a variety of nucleophiles, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.org The scope of this reaction is broad, encompassing a range of nucleophiles and reaction conditions. wikipedia.orgnih.gov The introduction of chiral phosphine (B1218219) ligands has enabled the development of asymmetric versions of the Tsuji-Trost reaction, allowing for the synthesis of enantiomerically enriched products. wikipedia.org
| Reaction Type | Catalyst | Typical Nucleophiles | Key Features |
| Tsuji-Trost Reaction | Pd(0) complexes | Malonates, enolates, amines, phenols | High atom economy, mild reaction conditions, potential for asymmetry. wikipedia.orgorganic-chemistry.org |
Decarboxylative and Dehydrative Coupling to Tetraenes
A notable transformation of this compound is its participation in a palladium(0)-catalyzed decarboxylative and dehydrative coupling reaction with dienoic acids to form 1,3,6,8-tetraenes. nih.govnih.gov This reaction is particularly significant as it proceeds at ambient temperature and does not necessitate an anion-stabilizing group adjacent to the carboxyl group of the coupling partner, a common requirement in many decarboxylative couplings. nih.govnih.gov
In a specific example, the coupling of a dienoic acid with a phenyl-substituted pentadienyl alcohol, such as this compound, has been shown to yield a branched tetraene product. nih.gov The reaction's mechanism is believed to involve both the diene of the acid and the diene of the alcohol, highlighting the importance of the conjugated system in both coupling partners. nih.govnih.gov The process is highly efficient, with water and carbon dioxide as the only stoichiometric byproducts, making it an environmentally benign method for the synthesis of complex polyenes. nih.gov
| Reactants | Catalyst | Product | Byproducts |
| This compound and a Dienoic Acid | Pd(0) | 1,3,6,8-Tetraene | Water, Carbon Dioxide |
Michael Acceptor Behavior in Related Dienone Systems
Oxidation of the hydroxyl group of this compound would yield the corresponding α,β-unsaturated ketone, 1-phenylpenta-1,4-dien-3-one (B13241684). This dienone system is an excellent Michael acceptor. The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.commakingmolecules.com
In the case of 1-phenylpenta-1,4-dien-3-one, the presence of the extended conjugation makes it susceptible to 1,4-addition. wikipedia.orglibretexts.org A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction. masterorganicchemistry.com The reaction is typically base-catalyzed, with the base serving to generate the nucleophilic species. wikipedia.org The resulting product is a 1,5-dicarbonyl compound or a related structure, which can be a valuable intermediate for further synthetic transformations, such as intramolecular aldol reactions to form cyclic compounds (Robinson annulation). libretexts.org
| Reactant | Nucleophile (Michael Donor) | Reaction Type | Product Type |
| 1-Phenylpenta-1,4-dien-3-one | Enolates, Amines, Thiols, etc. | Michael Addition (1,4-Conjugate Addition) | 1,5-Dicarbonyl or related adduct |
Derivatization and Functionalization of the Hydroxyl Group
The secondary hydroxyl group in this compound is a key functional handle that can be readily derivatized to alter the molecule's properties or to install protecting groups for multi-step syntheses.
Acetylation and Esterification Reactions
The hydroxyl group of this compound can be readily converted to an ester through acetylation or other esterification reactions. Acetylation is commonly achieved using acetic anhydride (B1165640) in the presence of a base like pyridine. nih.gov This reaction is often rapid and high-yielding. psu.eduumich.edu The acetyl group can serve as a protecting group for the alcohol, which is stable under acidic and oxidative conditions but can be cleaved under basic conditions. nih.gov
Esterification can also be carried out using acyl chlorides. orgoreview.comchemguide.co.uk These reactions are typically vigorous and may be performed in the presence of a non-nucleophilic base to scavenge the hydrogen chloride byproduct. chemguide.co.uk The reactivity of acyl chlorides makes them suitable for esterifying sterically hindered alcohols, although primary alcohols generally react faster than secondary alcohols. orgoreview.comsparkl.me
| Reaction | Reagents | Typical Conditions | Product |
| Acetylation | Acetic Anhydride, Pyridine | Room temperature | 1-Phenylpenta-1,4-dien-3-yl acetate |
| Esterification | Acyl Chloride, Base | Room temperature or gentle heating | Corresponding ester |
Silylation for Protecting Group Strategies
Silylation is a widely used method for protecting hydroxyl groups in organic synthesis. The secondary alcohol of this compound can be converted to a silyl (B83357) ether by reaction with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. Silyl ethers are generally stable to a wide range of reaction conditions, including basic media, organometallic reagents, and some oxidizing and reducing agents.
The choice of the silyl group allows for tuning of the stability of the protecting group. Bulkier silyl groups, such as tert-butyldiphenylsilyl (TBDPS), provide greater stability. The removal of silyl ethers is typically accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).
| Silylating Agent | Common Base | Protecting Group | Key Features of Protected Alcohol |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | TBDMS ether | Good stability, readily cleaved. |
| Triisopropylsilyl chloride (TIPSCl) | Imidazole | TIPS ether | Increased steric bulk and stability. |
Oxidative Transformations of the Dienol System
The oxidation of the secondary allylic alcohol in this compound can lead to the formation of the corresponding α,β-unsaturated ketone, 1-phenylpenta-1,4-dien-3-one. A common and selective reagent for this transformation is manganese dioxide (MnO₂). commonorganicchemistry.comacsgcipr.org
Manganese dioxide is a mild oxidant that is particularly effective for the oxidation of allylic and benzylic alcohols. commonorganicchemistry.com The reaction is heterogeneous, typically carried out by stirring the alcohol with an excess of activated MnO₂ in a non-polar solvent like dichloromethane (B109758) or chloroform (B151607). commonorganicchemistry.com The reaction generally proceeds at room temperature or with gentle heating. commonorganicchemistry.com This method is highly chemoselective, leaving the double bonds of the diene system intact. researchgate.net The resulting dienone is a valuable synthetic intermediate, as discussed in the context of Michael additions. Other oxidative cleavage reactions of the C-C bond in β-aryl alcohols using manganese dioxide have also been reported. semanticscholar.org
| Oxidizing Agent | Substrate | Product | Typical Conditions |
| Manganese Dioxide (MnO₂) | This compound | 1-Phenylpenta-1,4-dien-3-one | Heterogeneous, in a non-polar solvent |
Conversion to Conjugated Dienals
The transformation of this compound into its corresponding conjugated dienone, 1-phenylpenta-1,4-dien-3-one, involves the oxidation of the secondary alcohol group. This conversion is a key step in the synthesis of various compounds and can be achieved using several standard oxidation protocols known for their mildness and selectivity, which are crucial for preserving the sensitive diene structure.
Detailed Research Findings:
While specific literature detailing the oxidation of this compound is specialized, the conversion of secondary alcohols to ketones is a well-established transformation in organic synthesis. Methods that are particularly suitable for substrates with sensitive functional groups, such as allylic alcohols, include the Swern oxidation and the Oppenauer oxidation.
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at very low temperatures (typically -78 °C), followed by the addition of a hindered organic base like triethylamine. wikipedia.orgalfa-chemistry.com This method is renowned for its mild conditions, which effectively prevent side reactions such as isomerization of the double bonds or over-oxidation. organic-chemistry.orgyoutube.com The reaction proceeds through the formation of an alkoxysulfonium ylide, which then fragments to yield the ketone, dimethyl sulfide (B99878), and triethylammonium (B8662869) chloride. wikipedia.org The volatile and malodorous nature of dimethyl sulfide is a notable drawback, necessitating careful handling in a fume hood. organic-chemistry.org
The Oppenauer oxidation offers an alternative, gentle method that is the reverse of the Meerwein–Ponndorf–Verley reduction. wikipedia.org It employs a catalyst, typically aluminum isopropoxide, with a large excess of a ketone (e.g., acetone) serving as the hydride acceptor. wikipedia.org The equilibrium of the reaction is driven towards the product by this excess. This method is highly selective for secondary alcohols and generally does not affect other oxidizable groups, making it suitable for acid-labile substrates. wikipedia.org A potential side reaction for allylic alcohol substrates is the migration of the double bond. wikipedia.org
| Oxidation Method | Key Reagents | Typical Conditions | Product | Key Advantages |
|---|---|---|---|---|
| Swern Oxidation | 1. Oxalyl chloride ((COCl)₂) & DMSO 2. This compound 3. Triethylamine (Et₃N) | Low temperature (-78 °C), Anhydrous CH₂Cl₂ | 1-Phenylpenta-1,4-dien-3-one | Mild conditions, high yield, compatible with sensitive functional groups. alfa-chemistry.comyoutube.com |
| Oppenauer Oxidation | 1. Aluminum isopropoxide (Al(O-i-Pr)₃) 2. Acetone (excess) | Reflux in a non-polar solvent (e.g., toluene (B28343) or benzene) | 1-Phenylpenta-1,4-dien-3-one | High selectivity for secondary alcohols, avoids harsh acidic or oxidizing agents. wikipedia.org |
Rearrangement Reactions
The divinyl carbinol motif in this compound is prone to various rearrangement reactions, most notably acid-catalyzed processes that proceed through cationic intermediates. The Nazarov cyclization is a prominent example of such a transformation.
Detailed Research Findings:
The Nazarov cyclization is a powerful ring-forming reaction that converts divinyl ketones or their precursors, like divinyl carbinols, into cyclopentenone derivatives. wikipedia.org The reaction is initiated by a protic or Lewis acid, which facilitates the formation of a pentadienyl cation from the alcohol. escholarship.orgorganic-chemistry.org This cation then undergoes a 4π-conrotatory electrocyclic ring closure to form a new five-membered ring. wikipedia.org
Specific research has been conducted on derivatives of this compound. For instance, the treatment of (E)-3-(2-tosylaminophenyl)-1-phenylpenta-1,4-dien-3-ol with the Lewis acid iron(III) bromide (FeBr₃) in chloroform at elevated temperatures triggers a cascade reaction. escholarship.orgrsc.org This process begins with a Nazarov cyclization to form a cyclopentenyl cation intermediate. This intermediate is then trapped intramolecularly by the appended aniline moiety, leading, after isomerization, to the formation of complex heterocyclic structures known as cyclopenta[b]indoles. escholarship.orgrsc.org This "interrupted" Nazarov cyclization demonstrates the utility of the dienol substrate in building complex polycyclic systems with high stereoselectivity. escholarship.org The reaction conditions and yields for specific substrates have been systematically studied.
Another, less common, rearrangement pathway involves a skeletal reorganization through an "anomalous Heck reaction," which can transform divinyl carbinols into tri- or tetrasubstituted olefins in the presence of a palladium catalyst and an aryl halide. nih.gov
| Reaction Name | Substrate Example | Catalyst/Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Nazarov Cyclization (Intramolecular Interrupted) | (E)-3-(2-tosylaminophenyl)-1-phenylpenta-1,4-dien-3-ol | FeBr₃ (30 mol%) | CHCl₃, 50 °C | Substituted Cyclopenta[b]indole | escholarship.orgrsc.org |
| Anomalous Heck Reaction | Divinyl Carbinols | Palladium Catalyst, Aryl Halide | - | Substituted Olefin | nih.gov |
Mechanistic Investigations of Reactions Involving 1 Phenylpenta 1,4 Dien 3 Ol
Elucidation of Nazarov Cyclization Mechanism
The Nazarov cyclization is a powerful acid-catalyzed reaction for the synthesis of cyclopentenones from divinyl ketones. wikipedia.org While the classical reaction utilizes divinyl ketones, the use of 1,4-pentadien-3-ols as precursors has expanded its scope. escholarship.orgnih.gov
Carbocationic Intermediates and Cascade Reactions
The mechanism of the Nazarov cyclization of 1,4-pentadien-3-ols commences with the treatment of the dienol with a Brønsted or Lewis acid. escholarship.orgnih.gov This initiates the formation of a pentadienyl cation. escholarship.orgnih.govillinois.edu This cation then undergoes a 4π-electrocyclic ring closure, a process governed by Woodward-Hoffmann rules, to form an oxyallyl cation. wikipedia.org Subsequent elimination of a proton leads to the formation of the cyclopentenone product. wikipedia.org
In certain cases, the reaction can proceed through a cascade of reactions. For instance, with appropriately substituted 1,4-pentadien-3-ols, the initially formed allylic cation can be trapped intramolecularly by a nucleophile, such as an appended aniline (B41778) unit. escholarship.orgnih.gov This "interrupted" Nazarov cyclization can lead to the formation of complex polycyclic structures like cyclopenta[b]indoles. escholarship.orgnih.govrsc.orgnih.gov The regioselectivity of this trapping is often controlled by steric factors, with the nucleophile attacking the less-hindered side of the cyclopentene (B43876) cation. escholarship.org
A notable example involves the treatment of (E)-3-(2-tosylamidophenyl)-1-phenylpenta-1,4-dien-3-ol with iron(III) bromide (FeBr₃). escholarship.orgnih.gov This reaction proceeds through a sequence of Nazarov cyclization, nucleophilic amination, and isomerization to afford 2-phenyl-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole in good yield. escholarship.orgnih.gov
Role of Lewis Acids in Reaction Initiation and Selectivity
Lewis acids play a crucial role in initiating the Nazarov cyclization by activating the dienol or divinyl ketone substrate. wikipedia.orgorganic-chemistry.org Strong Lewis acids like titanium tetrachloride (TiCl₄), boron trifluoride (BF₃), and tin tetrachloride (SnCl₄) are commonly employed. wikipedia.orgnih.gov The Lewis acid coordinates to the oxygen atom of the hydroxyl or carbonyl group, facilitating the formation of the key pentadienyl cation intermediate. wikipedia.orgillinois.edu
The choice of Lewis acid can significantly influence the reaction pathway and selectivity. nih.gov For instance, in the cyclization of certain trienones, the use of iron(III) chloride (FeCl₃), TiCl₄, or SnCl₄ can lead to different products. nih.gov While SnCl₄ was observed to favor the formation of a cross-conjugated ketone, fourth-period metal chlorides like FeCl₃ could promote the subsequent Nazarov cyclization to a bicyclic ketone. nih.gov
Furthermore, Lewis acids can be used to control the stereochemistry of the cyclization. Chiral Lewis acids have been developed to achieve enantioselective Nazarov cyclizations, although this often requires stoichiometric amounts of the chiral promoter. organic-chemistry.org In some cases, the combination of a Lewis acid and a chiral Brønsted acid can be used to cooperatively catalyze the reaction and control the stereochemistry of the resulting cyclopentenone. rsc.org For example, the use of zinc chloride (ZnCl₂) in conjunction with a chiral spiro phosphoric acid has been shown to be effective in the enantioselective synthesis of cyclopenta[b]indoles. rsc.org
Catalytic Reaction Mechanisms
Beyond the Nazarov cyclization, 1-phenylpenta-1,4-dien-3-ol (B13560832) and related 1,4-dienes are valuable substrates in a variety of transition metal-catalyzed reactions. These reactions offer powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Allylic Functionalization Mechanisms
Palladium-catalyzed allylic functionalization is a cornerstone of modern organic synthesis. rsc.org In the context of 1,4-dienes, palladium catalysts can facilitate the activation of allylic C-H bonds, leading to the formation of π-allylpalladium intermediates. snnu.edu.cnresearchgate.net These electrophilic intermediates can then be intercepted by a wide range of nucleophiles. researchgate.net
The mechanism often involves a Pd(0) species that undergoes oxidative addition to the allylic C-H bond, a process that can be facilitated by a ligand and an oxidant. rsc.orgresearchgate.net The resulting π-allylpalladium complex can exist in equilibrium between terminal and internal isomers. snnu.edu.cn Subsequent nucleophilic attack can occur at different positions, leading to various regioisomers. snnu.edu.cn The regioselectivity and stereoselectivity of the reaction are influenced by the nature of the ligand, the nucleophile, and the reaction conditions. snnu.edu.cnresearchgate.net
For instance, palladium-phosphoramidite complexes have proven to be efficient catalysts for the allylic C-H alkylation of 1,4-dienes with a variety of nucleophiles. researchgate.net These reactions often exhibit high regio- and stereocontrol. researchgate.net In some systems, a palladium hydride species is proposed to initiate the catalytic cycle through insertion into an alkene, followed by β-hydride elimination and hydrometallation steps to form a thermodynamically stable π-allylpalladium species. scispace.com
Copper-Catalyzed Reactions and Proposed Pathways
Copper catalysts offer a cost-effective and less toxic alternative to precious metals for the functionalization of 1,3- and 1,4-dienes. researchgate.net Copper-catalyzed reactions of dienes can proceed through various mechanisms, including those involving allylic carbocations or radical intermediates. researchgate.netnih.govresearchgate.netnih.gov
In one proposed pathway for the hydrosulfonylation of 1,3-dienes, proton migration from a sulfinic acid to the diene generates an allylic carbocation. researchgate.net The sulfinate anion then acts as a nucleophile, attacking the carbocation to form the final product. researchgate.net
More recently, copper-catalyzed three-component reactions have emerged as a powerful tool for the difunctionalization of dienes. nih.govresearchgate.netnih.gov For example, a copper-catalyzed enantioselective radical 1,4-perfluoroalkylamination of 1,3-dienes has been developed. nih.govresearchgate.netnih.gov Mechanistic studies, including DFT calculations, suggest a radical pathway where an asymmetric cross-coupling occurs between an allylic radical and a copper-stabilized nitrogen radical species to form the C-N bond enantioselectively. nih.govnih.gov
Kinetic and Stereochemical Studies
Detailed kinetic and stereochemical analyses are fundamental to understanding the mechanistic pathways of a chemical reaction. Such studies provide crucial information on reaction rates, the influence of reactant concentrations, and the three-dimensional arrangement of atoms in the products.
Rate-Determining Steps and Reaction Profiles
For a hypothetical transformation of this compound, such as a dienol-ketone tautomerization, the rate-determining step could be the initial protonation, the proton transfer step, or the final deprotonation, depending on the reaction conditions (e.g., acid or base catalysis). Without experimental or computational data, it is not possible to construct an accurate reaction profile or definitively identify the rate-determining step.
Table 1: Hypothetical Kinetic Parameters for Dienol Transformation
| Step | Description | Assumed Rate Constant (k) | Assumed Activation Energy (Ea) |
| 1 | Protonation of the hydroxyl group | k₁ | Ea₁ |
| 2 | Rearrangement of the carbocation intermediate | k₂ | Ea₂ |
| 3 | Deprotonation to form the ketone | k₃ | Ea₃ |
| Note: This table is illustrative and not based on experimental data for this compound. |
Investigation of Transition States in Dienol Transformations
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. nih.govresearchgate.netrsc.orgmdpi.com The study of transition state structures is critical for understanding reaction selectivity and catalysis. Computational chemistry methods are often employed to model these fleeting structures and calculate their energies.
In the context of this compound, transformations such as sigmatropic rearrangements or cyclizations would proceed through distinct transition states. The stereochemistry of the products would be directly influenced by the geometry and energy of these transition states. For instance, in a potential electrocyclization reaction, the stereochemical outcome (conrotatory or disrotatory) would be dictated by the orbital symmetry rules, and the phenyl substituent would likely play a significant role in favoring one pathway over another due to steric or electronic effects.
Table 2: Theoretical Transition State Properties for a Hypothetical Reaction
| Reaction Type | Transition State Symmetry | Key Interatomic Distances (Å) | Calculated Energy (kcal/mol) |
| nih.govnih.gov-Sigmatropic Rearrangement | Chair-like | C1-C6: 2.1, O3-C4: 2.0 | 35 |
| 6π-Electrocyclization | C₂ | C1-C6: 1.8 | 40 |
| Note: This table presents hypothetical data for illustrative purposes only. |
Stereochemical Control in the Synthesis and Reactions of 1 Phenylpenta 1,4 Dien 3 Ol Derivatives
Diastereoselective Synthesis
The Nazarov cyclization, a 4π-electron conrotatory electrocyclization of a pentadienyl cation, is a powerful method for the synthesis of cyclopentenones from divinyl ketones or their precursors like 1-phenylpenta-1,4-dien-3-ol (B13560832). nih.govwikipedia.org The inherent mechanism of this reaction provides a degree of stereochemical control. The conrotatory nature of the ring closure dictates a trans relationship between the substituents at the termini of the original dienyl system in the resulting oxyallyl cation intermediate. nih.gov However, the final stereochemistry of the cyclopentenone product can be influenced by subsequent proton loss and equilibration, which can sometimes lead to low diastereoselectivity, especially with strong acid catalysts that can cause racemization of substituents alpha to the keto group. organic-chemistry.org
Significant advances have been made in achieving high diastereoselectivity by strategic placement of substituents on the dienol scaffold. For instance, in the Nazarov cyclization of fully substituted dienones, it is possible to generate vicinal all-carbon quaternary stereocenters with good diastereocontrol. hawaii.edu The steric bulk of the substituents plays a crucial role in directing the torquoselectivity of the electrocyclization, which is the preferential rotation in one direction. illinois.edu
In the case of this compound derivatives, ionization of the alcohol generates the corresponding pentadienyl cation, which then undergoes cyclization. nih.gov An important strategy to control the stereochemical outcome is the use of an "interrupted" Nazarov cyclization, where the intermediate cyclopentenyl cation is trapped intramolecularly. For example, a Lewis acid-catalyzed cascade reaction of 3-(2-anilinyl)-1-phenylpenta-1,4-dien-3-ol derivatives has been shown to produce cyclopenta[b]indoles with high diastereoselectivity. escholarship.orgnih.govnih.gov The steric bias of the substituents on the cyclopentene (B43876) cation directs the intramolecular trapping by the aniline (B41778) unit to occur on the less-hindered face, leading to a single regio- and diastereoisomer. escholarship.orgnih.gov
Research has shown that the substitution pattern on the divinyl ketone substrate is critical for the outcome. For example, the cyclization of dienones with an ester group at the β-position exhibits regioselectivity that is highly dependent on the substitution at the α-position and the geometry of the double bonds. researchgate.net The table below summarizes some findings on diastereoselective Nazarov cyclizations.
| Substrate Type | Catalyst/Conditions | Key Finding | Reference |
| Fully substituted dienones | Lewis or Brønsted Acid | Generation of vicinal all-carbon quaternary stereocenters with high diastereocontrol. | hawaii.edu |
| 3-(2-Anilinyl)-1-phenylpenta-1,4-dien-3-ols | FeBr₃ | High diastereo- and regioselectivity in the synthesis of cyclopenta[b]indoles via an interrupted Nazarov cyclization. | escholarship.orgnih.govnih.gov |
| Vinyl allenyl ketones | Thermal | Torquoselectivity is controlled by the steric interactions of terminal substituents. | illinois.edu |
| Divinyl ketones with β-ester group | Varies | Regioselectivity is dictated by substitution at the α-position and alkene geometry. | researchgate.net |
Enantioselective Synthesis
The synthesis of chiral, enantioenriched this compound and its derivatives is a significant challenge. One major route to chiral cyclopentenones derived from this dienol is through the catalytic asymmetric Nazarov cyclization. nih.gov This reaction can be broadly classified into two types. Type I involves the creation of stereocenters during the electrocyclization step, while Type II generates a chiral center at the α-carbon during a subsequent enantioselective proton transfer. nih.gov
Achieving high enantioselectivity in Nazarov cyclizations has been a subject of intense research. nih.govhawaii.edu Early approaches often relied on the use of chiral auxiliaries attached to the dienone substrate to direct the stereochemical outcome. nih.gov More recently, the focus has shifted towards catalytic methods. The development of asymmetric methods for the synthesis of chiral aryl/vinyl alkyl carbinol esters, which are structurally related to derivatives of this compound, has provided new avenues to these chiral building blocks. nih.gov For example, nickel-catalyzed asymmetric arylation of racemic 1-chloro-1-alkanol esters can produce chiral secondary benzylic alcohol derivatives with high enantioselectivity. nih.gov
The development of effective chiral catalysts is central to the enantioselective transformations of this compound and its derivatives, particularly in the context of the Nazarov cyclization. A variety of chiral catalysts have been explored, including chiral Lewis acids, chiral Brønsted acids, and cooperative catalytic systems. rsc.org
Chiral Lewis Acids: Chiral Lewis acids can control the direction of the conrotatory closure of the pentadienyl cation, thus inducing asymmetry. organic-chemistry.org Examples include complexes of copper(II) with chiral BOX ligands and chiral boron Lewis acids. researchgate.net While promising, early examples often suffered from drawbacks like low enantioselectivity and the need for stoichiometric amounts of the catalyst. organic-chemistry.org
Chiral Brønsted Acids: Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have emerged as powerful tools for promoting asymmetric Nazarov cyclizations. hawaii.eduuq.edu.au These catalysts can facilitate an asymmetric proton transfer, which is the stereochemistry-determining step in Type II Nazarov cyclizations. nih.gov
Cooperative Catalysis: A particularly effective strategy involves the cooperative use of a Lewis acid and a chiral Brønsted acid. nih.govrsc.orgdicp.ac.cn In this system, the Lewis acid (e.g., ZnCl₂) activates the dienone substrate, while the chiral Brønsted acid (e.g., a chiral spiro phosphoric acid) controls the enantioselectivity of a subsequent proton transfer step. nih.govrsc.org This dual activation approach has been successfully applied to the enantioselective Nazarov cyclization of indole (B1671886) enones, which are derived from aryl-substituted dienols. nih.govrsc.org The table below presents a selection of chiral catalyst systems for Nazarov cyclizations.
| Catalyst System | Catalyst Type | Key Features | Representative References |
| Chiral BOX/Cu(II) complex | Chiral Lewis Acid | Provides access to optically active multi-substituted cyclopentenones. | researchgate.net |
| BINOL Phosphoric Acid | Chiral Brønsted Acid | Effective for metal-free catalyzed asymmetric Nazarov reactions. | hawaii.eduuq.edu.au |
| ZnCl₂ and Chiral Spiro Phosphoric Acid | Cooperative Lewis/Brønsted Acid | Realizes enantioselective cyclization of substrates with a single coordinating site. | nih.govrsc.org |
| Chiral Boron Lewis Acid | Chiral Lewis Acid | C₆F₅-substituted boron Lewis acids have shown high enantioselectivity. | researchgate.net |
Stereochemical Retention and Inversion in Allylic Processes
This compound is an allylic alcohol, and its derivatives can undergo allylic substitution reactions where the hydroxyl group (or a derivative) is replaced by another nucleophile. The stereochemical outcome of such reactions—whether the configuration at the chiral center is retained or inverted—is a critical aspect.
In transition metal-catalyzed allylic substitutions, the stereochemistry is often dictated by the reaction mechanism. For example, palladium-catalyzed allylic substitutions can proceed with either retention or inversion of configuration, depending on the nature of the nucleophile. nih.gov A fascinating development in this area is the ability to control the stereochemical course of a reaction using an achiral catalyst. In nickel-catalyzed cross-coupling reactions of benzylic carbamates (structurally related to derivatives of this compound), the choice of an achiral ligand can determine whether the reaction proceeds with retention or inversion of stereochemistry at the electrophilic carbon. nih.gov For instance, using tricyclohexylphosphine (B42057) (PCy₃) as a ligand leads to retention, while an N-heterocyclic carbene (NHC) ligand like SIMes results in inversion. nih.gov This provides a powerful tool to access either enantiomer of the product from a single enantiomer of the starting material.
The general principle of these reactions involves the formation of a π-allyl intermediate. The nucleophile can then attack this intermediate either on the same face as the leaving group had been (leading to retention) or on the opposite face (leading to inversion). The ligand on the metal center plays a crucial role in influencing the trajectory of this attack.
Dynamic Kinetic Resolution and Asymmetric Induction in Dienol Reactions
Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, enantiopure product. This process combines a rapid, reversible racemization of the starting material with a slower, irreversible kinetic resolution step where a chiral catalyst selectively reacts with one of the enantiomers.
In the context of this compound, a DKR process could be envisioned where the chiral center of the dienol is racemized in situ while a chiral catalyst promotes a selective transformation of one enantiomer. For this to be effective, the rate of racemization must be faster than or at least comparable to the rate of the slower reacting enantiomer's transformation. Lipase-catalyzed DKR has been successfully applied to the resolution of various chiral alcohols and their derivatives. researchgate.net
Asymmetric induction, on the other hand, refers to the preferential formation of one enantiomer or diastereomer over the other, leading to an unequal mixture. In the Nazarov cyclization of this compound derivatives, a chiral catalyst can induce asymmetry by controlling the torquoselectivity of the conrotatory ring closure. nih.gov The chiral environment created by the catalyst can favor one direction of rotation of the vinyl groups over the other, leading to the preferential formation of one enantiomer of the cyclopentenone product. wikipedia.org The sense of asymmetric induction can sometimes be reversed by changing the catalyst from a Brønsted acid to a Lewis acid, highlighting the subtle interplay of factors that control the stereochemical outcome. nih.gov
Spectroscopic and Advanced Characterization Techniques in Research Context
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 1-phenylpenta-1,4-dien-3-ol (B13560832). magritek.com It provides data on the chemical environment of individual protons and carbon atoms, enabling the complete assignment of the molecule's structure and offering insights into reaction mechanisms and stereochemistry. researchgate.netazom.com
¹H NMR and ¹³C NMR Chemical Shift Analysis of Dienyl-Alcohol Systems
The ¹H NMR spectrum of a dienyl-alcohol system, such as this compound, displays characteristic signals that correspond to the different types of protons present in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons on the carbon adjacent to the hydroxyl group are typically deshielded and appear in the range of 3.4-4.5 ppm. libretexts.org The vinyl protons of the dienyl system will have distinct chemical shifts, influenced by their position relative to the phenyl group and the hydroxyl-bearing carbon. Aromatic protons of the phenyl group typically resonate in the downfield region of the spectrum. bas.bg
In ¹³C NMR spectroscopy, the carbon atom attached to the hydroxyl group in alcohols generally appears in the 50-65 ppm range. libretexts.org The carbon atoms of the double bonds in the dienyl system will have characteristic shifts, and their exact positions can help in assigning the stereochemistry of the double bonds. The signals for the phenyl carbons can also be identified in the aromatic region of the spectrum. azom.com
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Dienyl-Alcohol Systems
| Proton Type | Typical ¹H Chemical Shift (ppm) | Carbon Type | Typical ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.0 - 8.0 | Phenyl-C | 125 - 145 |
| Vinyl-H | 5.0 - 7.5 | Vinyl-C | 100 - 150 |
| CH-OH | 3.5 - 4.5 | C-OH | 50 - 80 |
| Allylic-H | 1.5 - 2.5 | Allylic-C | 20 - 40 |
| OH | Variable (broad) |
Note: Chemical shifts are approximate and can vary based on solvent and substitution.
Two-Dimensional NMR Spectroscopy for Complex Structure Elucidation
For more complex molecules or to resolve ambiguities in one-dimensional spectra, two-dimensional (2D) NMR techniques are employed. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. emerypharma.com In this compound, COSY would show correlations between the vinyl protons and the proton on the hydroxyl-bearing carbon, as well as between adjacent vinyl protons. This helps to trace the connectivity of the carbon skeleton. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comepfl.ch It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. emerypharma.com
NMR in Reaction Monitoring and Stereoisomer Ratio Determination
NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. magritek.com By taking spectra at different time points, the disappearance of starting material signals and the appearance of product signals can be observed, allowing for the determination of reaction kinetics and the identification of any intermediates.
Furthermore, NMR is instrumental in determining the ratio of stereoisomers, such as diastereomers, in a product mixture. wikipedia.orgjeol.com Since diastereomers have different spatial arrangements, their corresponding nuclei will be in slightly different chemical environments, leading to distinct signals in the NMR spectrum. researchgate.net By integrating the signals corresponding to each diastereomer, their relative ratio can be accurately quantified. This is particularly relevant for reactions that can produce both syn and anti isomers of this compound. wikipedia.org
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of this compound with high accuracy. bas.bg High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule by measuring the mass-to-charge ratio (m/z) to several decimal places.
Infrared (IR) Spectroscopy for Functional Group Identification in Mechanistic Studies
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com In the context of this compound, the IR spectrum would show characteristic absorption bands that confirm its structure.
O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group. tutorchase.com The broadness of this peak is due to hydrogen bonding. libretexts.orglibretexts.org
C=C Stretch: The carbon-carbon double bonds of the dienyl system will show absorption bands in the region of 1600-1680 cm⁻¹. pressbooks.pub
C-O Stretch: A C-O stretching vibration for the alcohol is expected in the 1000-1300 cm⁻¹ region. tutorchase.com
Aromatic C-H and C=C Stretches: The phenyl group will exhibit characteristic C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions within the 1450-1600 cm⁻¹ range. libretexts.org
During a chemical reaction, IR spectroscopy can be used to monitor the disappearance of reactant functional groups and the appearance of product functional groups, providing valuable mechanistic insights. For example, in the synthesis of this compound from a ketone, the disappearance of the carbonyl (C=O) stretch (typically around 1650-1750 cm⁻¹) and the appearance of the O-H stretch would signify the progress of the reaction. pressbooks.pub
Interactive Data Table: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | Stretching | 3200 - 3600 | Strong, Broad |
| Alkene (C=C) | Stretching | 1600 - 1680 | Medium to Weak |
| Alcohol (C-O) | Stretching | 1000 - 1300 | Medium to Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and preferred conformation in the solid state. researchgate.net If a suitable single crystal of this compound or a derivative can be grown, this technique can unambiguously establish the spatial arrangement of all atoms in the molecule. researchgate.net
This is particularly important for confirming the relative stereochemistry of chiral centers and the geometry (E/Z) of the double bonds. The data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, provide an unparalleled level of structural detail. This information is invaluable for understanding the molecule's shape and how it might interact with other molecules, which is crucial for studies in areas like catalysis and materials science. While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is considered the "gold standard" for molecular structure determination.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the study of "this compound," providing essential data on both the purity of synthesized batches and the enantiomeric composition of the chiral alcohol. The structural features of this compound, namely its chromophoric phenyl group and the chiral center at the C-3 position, make HPLC with UV detection an ideal method for its analysis.
The determination of chemical purity is a critical step following the synthesis of this compound to ensure that subsequent spectroscopic analysis or reactivity studies are performed on a well-characterized material. Reversed-phase HPLC is commonly employed for this purpose. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For compounds like this compound, a C18 column is often the stationary phase of choice, offering excellent separation of the target molecule from potential impurities, starting materials such as cinnamaldehyde (B126680) and vinyl Grignard reagents, or byproducts from the synthesis. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, with the specific ratio adjusted to achieve optimal separation and peak resolution.
For the crucial determination of enantiomeric excess (e.e.), chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers of this compound. Polysaccharide-based CSPs, such as those derivatized with carbamates of cellulose (B213188) or amylose, have proven effective for the separation of a wide range of chiral alcohols. The selection of the appropriate CSP and mobile phase is paramount for achieving baseline separation of the enantiomeric peaks, which is necessary for accurate quantification. Normal-phase chromatography, using a mobile phase composed of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol), is frequently used for these separations. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and the subsequent calculation of the enantiomeric excess by comparing the integrated peak areas.
While specific, detailed research findings on the HPLC analysis of this compound are not extensively documented in publicly available literature, the general methodologies for analogous allylic and benzylic alcohols are well-established. The development of a specific HPLC method for this compound would involve systematic screening of various chiral columns and mobile phase compositions to identify the optimal conditions for both purity and enantiomeric excess determination. The data generated from such studies would be invaluable for quality control in its synthesis and for the characterization of its chiroptical properties.
Table 1: Representative HPLC Conditions for Purity and Enantiomeric Excess Analysis of Phenyl-Substituted Allylic Alcohols
| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral Normal-Phase) |
| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) | Chiralpak® AD-H or similar amylose-based CSP |
| Mobile Phase | Acetonitrile:Water (Gradient) | Hexane:Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Temperature | Ambient | Controlled (e.g., 25 °C) |
| Injection Volume | 10 µL | 10 µL |
Note: The conditions presented are illustrative and would require optimization for the specific analysis of this compound.
Theoretical and Computational Chemistry Studies on 1 Phenylpenta 1,4 Dien 3 Ol Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of medium-sized organic molecules like 1-phenylpenta-1,4-dien-3-ol (B13560832).
Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine its equilibrium geometry. This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. wikipedia.org
The electronic structure of the optimized molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP would show a high negative potential (typically colored red) around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs. The conjugated π-systems of the diene and the phenyl ring would also exhibit distinct electronic features.
Illustrative Optimized Geometry Parameters for this compound
| Parameter | Bond/Atoms Involved | Typical Calculated Value |
| Bond Lengths (Å) | ||
| C=C (diene) | ~1.34 Å | |
| C-C (single) | ~1.47 Å | |
| C-O (hydroxyl) | ~1.43 Å | |
| C-C (aromatic) | ~1.40 Å | |
| **Bond Angles (°) ** | ||
| C-C-C (diene) | ~120° | |
| C-O-H | ~109° | |
| Dihedral Angle (°) | ||
| C=C-C=C | Defines planarity of diene system |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy of these orbitals and the gap between them are key indicators of a molecule's reactivity and kinetic stability. unl.eduresearchgate.net
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and acts as an electron donor in reactions. For this compound, the HOMO is expected to be a π-orbital with significant electron density delocalized across the pentadiene and phenyl ring systems.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital available to accept electrons. The LUMO is typically a π* (antibonding) orbital.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net
Computational studies on analogous conjugated systems, such as 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one, confirm that the HOMO and LUMO are primarily distributed over the conjugated π-system. researchgate.net
Illustrative FMO Properties for a Conjugated Dienol System
| Property | Description | Representative Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | Energy difference indicating reactivity | 3.5 to 5.0 |
DFT calculations are instrumental in elucidating reaction mechanisms by modeling the entire energy profile of a chemical transformation. This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy barrier, which governs the reaction rate.
A relevant example is the copper(I)-catalyzed addition of a pentadiene unit to a ketone, which produces a chiral tertiary alcohol with a 1,3-diene structure. rsc.org DFT studies on such reactions can map out the mechanistic steps, which typically include:
Generation of an active catalyst: Formation of a reactive allyl-copper(I) species.
Intermediate formation: The nucleophilic attack of the allyl-copper species on the carbonyl carbon, leading to a copper(I)-alkoxide intermediate.
Product formation and catalyst regeneration: Protonolysis or other workup steps to yield the final alcohol product and regenerate the active catalyst.
Molecular Dynamics Simulations
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and transport properties.
For this compound, MD simulations could be used to study:
Solvation: How the molecule interacts with solvent molecules, such as water. This includes analyzing the structure and lifetime of hydrogen bonds between the hydroxyl group and surrounding water molecules. nih.gov
Conformational Dynamics: How the molecule flexes and changes shape in solution. This is particularly relevant for understanding the orientation of the phenyl group relative to the diene backbone.
Diffusion: Calculating the self-diffusion coefficient to understand how the molecule moves through a medium. researchgate.net
These simulations rely on force fields, such as OPLS (Optimized Potentials for Liquid Simulations), which are sets of parameters that define the potential energy of the system. capes.gov.br Studies on various alcohols in aqueous solutions and porous materials demonstrate the power of MD in understanding their structural and dynamic properties at a molecular level. fao.orgupo.es
Quantitative Structure-Reactivity Relationships (QSAR) for Analogues
Quantitative Structure-Activity Relationship (QSAR) and the related Quantitative Structure-Reactivity Relationship (QSRR) are computational methods that aim to correlate the chemical structure of compounds with their biological activity or chemical reactivity. wikipedia.org These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property. drugdesign.org
For analogues of this compound, such as other aliphatic or benzyl (B1604629) alcohols, QSAR models have been successfully developed to predict various properties. nih.govresearchgate.net The typical workflow involves:
Data Collection: Assembling a set of similar molecules with known reactivity data.
Descriptor Calculation: Generating numerical descriptors that encode structural, physicochemical, or electronic features of the molecules.
Model Development: Using statistical methods like multiple linear regression to build a mathematical equation linking the descriptors to the observed reactivity.
Validation: Rigorously testing the model's predictive power.
Common Descriptors Used in QSAR/QSRR Studies of Alcohols
| Descriptor Type | Example Descriptor | Property It Represents |
| Topological | Molecular Connectivity Index (¹χ) | Size, shape, and degree of branching |
| Physicochemical | log P (Octanol-Water Partition Coeff.) | Hydrophobicity/Lipophilicity |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Quantum Chemical | E(HOMO) / E(LUMO) | Electron-donating/accepting ability |
These models are valuable for predicting the properties of new, unsynthesized compounds within the same chemical class, aiding in the design of molecules with desired characteristics. nih.gov
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification and analysis when compared with experimental data.
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, key predicted vibrations would include the O-H stretching of the alcohol group (typically ~3600 cm⁻¹), C=C stretching of the diene and aromatic ring (~1600-1650 cm⁻¹), C-O stretching (~1050-1150 cm⁻¹), and C-H stretching and bending modes. Comparing the computed spectrum of the optimized geometry with an experimental spectrum, like those available in databases for similar compounds, aids in structural confirmation. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding of each nucleus in the optimized structure of this compound, its NMR spectrum can be simulated. This allows for the assignment of peaks in the experimental spectrum to specific atoms in the molecule, confirming its connectivity and structure.
Role of 1 Phenylpenta 1,4 Dien 3 Ol As a Synthetic Building Block
Precursor for Cyclopentenone Derivatives
One of the most powerful applications of 1-phenylpenta-1,4-dien-3-ol (B13560832) is its use as a precursor in the synthesis of cyclopentenone derivatives, primarily through the Nazarov cyclization. wikipedia.orgorganic-chemistry.org The Nazarov cyclization is a classic acid-catalyzed reaction that transforms divinyl ketones into cyclopentenones via a 4π-electrocyclic ring closure. wikipedia.org While the classical reaction utilizes divinyl ketones, modern variations have expanded its scope to include divinyl carbinols like this compound.
In a typical procedure, treatment of this compound with a Lewis acid or a Brønsted acid generates a pentadienyl cation. This intermediate then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation, which, after a series of steps including proton loss and tautomerization, yields the final cyclopentenone product. wikipedia.org The presence of the phenyl group can influence the regioselectivity of the cyclization, directing the formation of specific isomers.
Research has demonstrated the successful conversion of substituted 1-phenylpenta-1,4-dien-3-ols into cyclopentenone derivatives. For instance, the Nazarov cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one, a related divinyl ketone, has been optimized using deep eutectic solvents, achieving high conversions and selectivity for the corresponding cyclopentenone. nih.gov This highlights the potential for developing more sustainable and efficient methods for these transformations. The silicon-directed Nazarov cyclization has also been employed to control the stereochemistry of the resulting cyclopentenone, proving useful in the synthesis of natural products like Silphinene. wikipedia.org
| Precursor | Reaction Type | Key Reagents | Product Type | Reference |
| This compound | Nazarov Cyclization | Lewis Acid/Brønsted Acid | Cyclopentenone | wikipedia.org |
| 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one | Nazarov Cyclization | Deep Eutectic Solvents | Cyclopentenone | nih.gov |
| Silicon-substituted Divinyl Ketone | Silicon-Directed Nazarov Cyclization | Lewis Acid | Stereocontrolled Cyclopentenone | wikipedia.org |
Intermediate in the Synthesis of Complex Polycyclic Systems
The reactivity of this compound extends beyond the formation of simple cyclopentenones, enabling its use as an intermediate in the synthesis of more intricate polycyclic systems. nih.gov Tandem reactions, where multiple bond-forming events occur in a single operation, are particularly effective in rapidly building molecular complexity from this versatile starting material.
A notable example is the intramolecular interrupted Nazarov cyclization. In this strategy, a nucleophile is strategically placed within the substrate to trap the cationic intermediate formed during the cyclization. This approach has been successfully used to synthesize cyclopenta[b]indoles. escholarship.orgnih.gov For instance, (E)-3-(2-tosylamidophenyl)-1-phenylpenta-1,4-dien-3-ol, when treated with an iron(III) bromide catalyst, undergoes a cascade reaction involving Nazarov cyclization, nucleophilic amination by the tethered aniline (B41778) derivative, and subsequent isomerization to afford the corresponding cyclopenta[b]indole (B15071945) in good yield. escholarship.orgnih.gov This method offers high regio- and diastereoselectivity, driven by steric factors. nih.gov
Furthermore, the strategic placement of substituents on the this compound framework can lead to different polycyclic products. For example, the reaction of (E)-3-(2-tosylaminophenyl)-1-methyl-1-phenylpenta-1,4-dien-3-ol resulted in the formation of both a cyclopenta[b]indole and a spiro[indene-1,4′-quinoline], demonstrating the potential for divergent synthesis of complex scaffolds from a single precursor. nih.gov
| Starting Material | Reaction Cascade | Catalyst | Polycyclic Product | Reference |
| (E)-3-(2-Tosylamidophenyl)-1-phenylpenta-1,4-dien-3-ol | Nazarov cyclization, nucleophilic amination, isomerization | FeBr₃ | Cyclopenta[b]indole | escholarship.orgnih.gov |
| (E)-3-(2-Tosylaminophenyl)-1-methyl-1-phenylpenta-1,4-dien-3-ol | Nazarov cyclization, intramolecular hydroamination | FeBr₃ | Cyclopenta[b]indole and Spiro[indene-1,4′-quinoline] | nih.gov |
Building Block for Functionalized Heterocycles
The structural features of this compound also make it a suitable precursor for the synthesis of various functionalized heterocyclic compounds. sigmaaldrich.com While direct conversion to common heterocycles like furans or pyrans is not as extensively documented as its use in carbocyclic systems, its derivatives can participate in cyclization reactions to form these important structural motifs.
For instance, the 1,4-dicarbonyl compounds that can be conceptually derived from this compound through oxidation are prime candidates for the Paal-Knorr furan (B31954) synthesis. organic-chemistry.org This acid-catalyzed cyclization of 1,4-diones is a fundamental method for preparing furans. organic-chemistry.org Although direct examples starting from this compound are not prevalent in the literature, the principle remains a viable synthetic strategy.
More directly, the penta-1,4-dien-3-one scaffold, which is closely related to this compound, has been utilized as a core structure for creating novel heterocyclic derivatives with potential biological activity. nih.govnih.govpeerj.com By incorporating other heterocyclic moieties, such as pyrazole (B372694) or triazine, into the penta-1,4-dien-3-one framework, researchers have synthesized libraries of compounds with interesting pharmacological profiles. nih.govnih.govpeerj.com This highlights the utility of the core dienone structure, accessible from this compound, as a platform for developing new functionalized heterocycles.
| Precursor Scaffold | Reaction Type | Resulting Heterocycle | Reference |
| 1,4-Dicarbonyl (derived from this compound) | Paal-Knorr Synthesis | Furan | organic-chemistry.org |
| Penta-1,4-dien-3-one | Incorporation of Heterocyclic Moieties | Pyrazole-containing derivatives | nih.govnih.gov |
| Penta-1,4-dien-3-one | Incorporation of Heterocyclic Moieties | Triazine-containing derivatives | peerj.com |
Scaffold for Divergent Synthesis Strategies
The chemical versatility of this compound makes it an excellent scaffold for divergent synthesis strategies. nih.gov Divergent synthesis aims to generate a library of structurally diverse compounds from a common starting material by subjecting it to various reaction conditions or by introducing different functional groups. The multiple reactive sites on this compound—the hydroxyl group and the two double bonds—can be selectively manipulated to create a range of different products.
For example, the hydroxyl group can be derivatized to form ethers, esters, or carbamates, introducing new functionalities and potentially altering the course of subsequent reactions. nih.gov The double bonds can undergo a variety of transformations, including hydrogenation, epoxidation, dihydroxylation, or cycloaddition reactions.
The ability to control the reactivity at different sites allows for the systematic exploration of chemical space around the this compound core. As demonstrated in the synthesis of complex polycyclic systems, subtle changes in the substrate, such as the addition of a methyl group, can lead to completely different product scaffolds. nih.gov This sensitivity to substitution patterns is a hallmark of a good scaffold for divergent synthesis. By strategically modifying the initial this compound structure, chemists can access a wide array of complex molecules with potentially diverse biological activities.
| Modification Site | Potential Transformation | Resulting Functionality/Structure |
| Hydroxyl Group | Etherification, Esterification, Carbamate formation | Ethers, Esters, Carbamates |
| Double Bonds | Hydrogenation, Epoxidation, Dihydroxylation, Cycloaddition | Saturated alkanes, Epoxides, Diols, Cyclic adducts |
| Phenyl Group | Electrophilic Aromatic Substitution | Substituted aromatic rings |
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Enantioselective Transformations
The synthesis of chiral molecules is a cornerstone of modern chemistry, and the development of catalytic enantioselective methods for the transformation of 1-phenylpenta-1,4-dien-3-ol (B13560832) is a promising research avenue. A significant future direction lies in the application of chiral Brønsted acid catalysis. For instance, an asymmetric addition of substituted 1,3-pentadienylboronates to aldehydes has been achieved with high enantioselectivities using a chiral phosphoric acid catalyst, yielding synthetically valuable 1,4-pentadien-3-yl carbinols. nih.gov Adapting this methodology to the enantioselective synthesis or transformation of this compound could provide access to a range of enantioenriched compounds.
Future investigations will likely focus on the design and application of novel chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemistry of reactions involving the dienol moiety. The table below illustrates potential catalytic systems and their targeted enantioselective transformations.
| Catalyst Type | Ligand/Catalyst Example | Target Transformation | Potential Outcome |
| Chiral Phosphoric Acid | TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) | Asymmetric allylation/vinylation | High enantiomeric excess (ee) |
| Transition Metal (e.g., Pd, Rh, Ir) | Chiral Phosphine (B1218219) Ligands (e.g., BINAP, Josiphos) | Enantioselective allylic substitution | Control of regioselectivity and enantioselectivity |
| Organocatalyst | Chiral Amines (e.g., MacMillan catalyst) | Enantioselective cycloadditions | Access to complex chiral carbocycles |
Exploration of New Reactivity Modes and Pericyclic Reactions
The conjugated diene system within this compound is primed for participation in a variety of pericyclic reactions. These concerted processes, which proceed through a cyclic transition state, offer a powerful tool for the stereospecific construction of complex molecular architectures. youtube.com Future research will undoubtedly delve into harnessing this inherent reactivity.
Key areas for exploration include:
Diels-Alder Reactions: The dienol can act as the diene component in [4+2] cycloadditions with various dienophiles. Investigating the facial selectivity and the influence of the hydroxyl group on the stereochemical outcome will be crucial.
Electrocyclizations: Under thermal or photochemical conditions, the dienol could undergo electrocyclic ring-closure to form five-membered ring systems.
Sigmatropic Rearrangements: The google.comgoogle.com-sigmatropic rearrangement (Cope rearrangement) of the corresponding diallylic ether or a related derivative could provide access to rearranged products with high stereocontrol.
The reaction of 1,5-diphenyl-1,4-pentadien-3-one, a closely related ketone, with malononitrile (B47326) has been reported, indicating the potential for various addition and condensation reactions. nih.gov Exploring analogous reactions with the dienol will likely uncover novel reactivity.
Integration with Sustainable Chemistry Principles
Modern chemical synthesis places a strong emphasis on sustainability. Future research on this compound will benefit from the integration of green chemistry principles. This includes the development of synthetic routes that are more atom-economical, utilize less hazardous reagents and solvents, and are more energy-efficient.
Potential strategies for enhancing the sustainability of syntheses involving this dienol include:
Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric ones.
Alternative Solvents: Utilizing greener solvents such as water, ionic liquids, or supercritical fluids.
Renewable Feedstocks: Investigating the synthesis of the dienol or its precursors from renewable resources.
The synthesis of related 1,4-pentadien-3-one (B1670793) derivatives has been achieved through methods that can be optimized for sustainability, such as aldol (B89426) condensation reactions. peerj.com
Advanced Retrosynthetic Strategies Utilizing the Dienol Moiety
The unique structure of this compound makes it a valuable synthon in retrosynthetic analysis. Advanced retrosynthetic strategies can be developed to utilize this moiety for the construction of complex target molecules. youtube.comkccollege.ac.inscribd.comyoutube.comyoutube.com
Future research in this area could focus on:
Umpolung Strategies: Reversing the normal reactivity of the functional groups to achieve unconventional bond formations.
Convergent Syntheses: Using the dienol as a building block to bring together multiple fragments of a target molecule in a convergent manner.
Cascade Reactions: Designing reaction sequences where the initial transformation of the dienol triggers a cascade of subsequent reactions to rapidly build molecular complexity.
The disconnection of 1,4-difunctionalized compounds is a key concept in retrosynthesis, and the dienol provides a versatile platform for applying these strategies. kccollege.ac.inscribd.com
Computational Design of New Dienol-Based Transformations
Computational chemistry is an increasingly powerful tool for understanding reaction mechanisms and designing new transformations. In the context of this compound, computational studies can provide valuable insights into its reactivity and guide the development of new synthetic methods.
Future computational research could focus on:
Conformational Analysis: Determining the preferred conformations of the dienol and how they influence its reactivity.
Reaction Pathway Modeling: Calculating the activation energies and transition state structures for various potential reactions, such as pericyclic reactions or catalytic transformations.
Catalyst Design: Using computational methods to design new chiral catalysts with improved activity and selectivity for transformations of the dienol.
By combining computational predictions with experimental validation, researchers can accelerate the discovery of new and innovative chemistry for this compound.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 1-phenylpenta-1,4-dien-3-ol and its derivatives?
- Methodology : The compound and its derivatives (e.g., 4-methoxy, 4-chloro, and 4-nitro-substituted analogs) are synthesized via Grignard reactions. For example, (E)-1-phenylpenta-1,4-dien-3-ol is prepared by reacting (E)-3-phenyl-2-propenal with vinylmagnesium bromide in diethyl ether. The product is purified using column chromatography (hexane/ethyl acetate mixtures) and characterized via - and -NMR .
- Key Considerations : Ensure strict control of reaction temperature and stoichiometry to avoid over-addition of the Grignard reagent. Solvent polarity impacts purification efficiency.
Q. How is this compound structurally characterized using spectroscopic techniques?
- Methodology : Nuclear Magnetic Resonance (NMR) is the primary tool. For example, -NMR (400 MHz, CDCl) of this compound shows distinct vinyl proton resonances at δ 5.2–6.2 ppm, while the hydroxyl proton appears as a broad singlet near δ 2.5 ppm. -NMR confirms the presence of conjugated double bonds (δ 120–140 ppm) and the tertiary alcohol carbon (δ 70–75 ppm) .
- Key Considerations : Use deuterated solvents (e.g., CDCl) for accurate peak resolution. Assign stereochemistry via coupling constants in -NMR.
Q. What are the common reaction pathways involving this compound in organic synthesis?
- Methodology : The compound serves as a substrate for Nazarov cyclization, a [4π] electrocyclic reaction. Under FeBr-catalyzed conditions in CHCl, it undergoes cyclization to form cyclopenta[b]indoles (75% yield). Competing pathways (e.g., allylic amination) are minimized by optimizing catalyst loading (30 mol%) and solvent polarity .
- Key Considerations : Monitor reaction progress via TLC to identify intermediates. Catalyst choice (e.g., FeBr vs. AuCl) critically affects selectivity .
Advanced Research Questions
Q. How do catalyst and solvent systems influence the selectivity of Nazarov cyclization in this compound derivatives?
- Methodology : Screen catalysts (e.g., FeBr, AlCl, ZrCl) and solvents (CHCl, toluene, THF) to map reaction outcomes. For example, FeBr in CHCl at 50°C maximizes cyclopenta[b]indole yield (75%), while polar solvents (MeCN) favor allylic amination by-products .
- Data Contradiction : FeCl and AuCl give lower yields (10–55%) due to competing Lewis acid-mediated side reactions. Dilution experiments suggest concentration-dependent pathway bifurcation .
Q. What strategies are effective for derivatizing this compound into functionalized intermediates?
- Methodology : Convert the hydroxyl group to bromide via PBr in diethyl ether (0°C, 1 h) to synthesize pentadienyl bromides, which are used in Negishi-type cross-couplings. For example, 5-bromo-penta-1,3-diene is prepared in 74% yield via HBr-mediated rearrangement .
- Key Considerations : Avoid prolonged reaction times to prevent carbocation rearrangements. Use low temperatures to stabilize intermediates.
Q. How can computational methods clarify the reaction mechanisms of this compound transformations?
- Methodology : Employ density functional theory (DFT) to model transition states and thermodynamics. For example, hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting activation energies for Nazarov cyclization .
- Key Considerations : Validate computational results with experimental kinetic data (e.g., Arrhenius plots).
Q. How should researchers resolve contradictions in experimental data, such as conflicting catalyst performance?
- Methodology : Conduct systematic reproducibility studies. For instance, FeBr-catalyzed reactions show consistent high yields (73–75%) across scales (4 mmol to preparative), whereas FeCl variability may stem from trace moisture or impurities. Use controlled atmosphere (e.g., dry N) to mitigate .
- Data Interpretation : Compare catalyst Lewis acidity (e.g., Gutmann donor numbers) to rationalize performance differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
